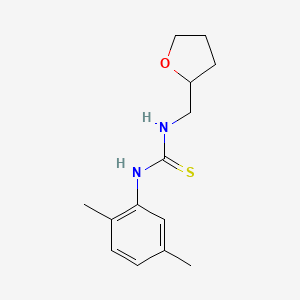![molecular formula C18H19N3O5S2 B10866518 4-{3-[3-(3,4-Dimethoxy-phenyl)-acryloyl]-thioureido}-benzenesulfonamide](/img/structure/B10866518.png)
4-{3-[3-(3,4-Dimethoxy-phenyl)-acryloyl]-thioureido}-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an acrylamide moiety, and a benzenesulfonamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the acrylamide moiety: This can be achieved by reacting 3,4-dimethoxyphenylacrylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the acrylamide.
Introduction of the carbothioyl group: This step involves the reaction of the acrylamide with a thiocarbamoyl chloride derivative under basic conditions.
Coupling with benzenesulfonamide: The final step involves the coupling of the intermediate with benzenesulfonamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxyphenyl group can yield quinones, while reduction of the acrylamide moiety can yield primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features suggest potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group may interact with hydrophobic pockets, while the acrylamide and sulfonamide groups may form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound shares the dimethoxyphenyl group but lacks the acrylamide and sulfonamide moieties.
3-(3,4-Dimethoxyphenyl)-L-alanine: This compound also contains the dimethoxyphenyl group but has an amino acid structure.
3,4-Dimethoxyphenylacetone: This compound is structurally simpler, containing only the dimethoxyphenyl group and a ketone moiety.
Uniqueness
4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H19N3O5S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C18H19N3O5S2/c1-25-15-9-3-12(11-16(15)26-2)4-10-17(22)21-18(27)20-13-5-7-14(8-6-13)28(19,23)24/h3-11H,1-2H3,(H2,19,23,24)(H2,20,21,22,27)/b10-4+ |
InChI Key |
VHVKRBOBLSFEMU-ONNFQVAWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10866450.png)
![N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10866453.png)
![3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10866462.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10866464.png)
![{4-(2-hydroxyphenyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B10866480.png)
![methyl [(4E)-4-{1-[(4-methoxyphenyl)amino]propylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866489.png)
![3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10866493.png)
![2-(4-{[(1-Adamantylcarbonyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B10866500.png)
![5-(4-Methoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B10866502.png)
![4-[({[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10866505.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866511.png)
![2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B10866517.png)
